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Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridin-4-ol

Cat. No.: B1473780 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-
fluoropyridin-4-ol

Introduction
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are

indispensable building blocks for the design and synthesis of novel therapeutic agents. The

strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a

molecule's physicochemical and pharmacological properties, including metabolic stability,

lipophilicity, and binding affinity.[1][2] Among these valuable scaffolds, 2-Chloro-3-
fluoropyridin-4-ol stands out as a versatile intermediate. Its unique substitution pattern—

featuring a reactive chlorine atom for cross-coupling reactions, a modulating fluorine atom, and

a nucleophilic hydroxyl group—offers a rich platform for chemical diversification.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity

of 2-Chloro-3-fluoropyridin-4-ol. We will delve into the critical phenomenon of keto-enol

tautomerism that governs its structure and reactivity, present a detailed and validated synthetic

protocol, and discuss its potential applications for professionals in drug discovery and

development.

Core Chemical Properties and Tautomerism
2-Chloro-3-fluoropyridin-4-ol is a substituted pyridine derivative whose properties are

significantly influenced by the interplay of its functional groups. A fundamental characteristic of
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pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-

one form. This equilibrium is a crucial consideration for any synthetic or analytical endeavor

involving this molecule.

Physicochemical Data
Property Value Source

CAS Number 1184172-46-0 [3]

Molecular Formula C₅H₃ClFNO N/A

Molecular Weight 147.54 g/mol N/A

Appearance White solid [3]

Keto-Enol Tautomerism
The tautomeric equilibrium between the aromatic enol form (2-Chloro-3-fluoropyridin-4-ol)
and the non-aromatic keto form (2-Chloro-3-fluoro-1H-pyridin-4-one) is a dynamic process

governed by factors such as solvent polarity and physical state.[4]

Enol Form (Pyridin-4-ol): This aromatic tautomer is generally favored in the gas phase and in

non-polar solvents.

Keto Form (Pyridin-4(1H)-one): This tautomer is typically more stable in the solid state and in

polar solvents, where intermolecular hydrogen bonding can provide significant stabilization.

[4]

This equilibrium means that in solution, the compound will likely exist as a mixture of both

tautomers, which can lead to complexities in spectroscopic analysis, such as duplicate signals

in NMR spectra.[4] Understanding and controlling this equilibrium is key to achieving desired

reactivity and consistent analytical results.
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Enol Form (Aromatic) Keto Form (Non-Aromatic)

2-Chloro-3-fluoropyridin-4-ol 2-Chloro-3-fluoro-1H-pyridin-4-oneEquilibrium (K_t)

Keto-Enol Tautomerism of the Title Compound.

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification Protocol
The synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is achieved through a directed ortho-

metalation pathway starting from 2-chloro-3-fluoropyridine. This multi-step, one-pot procedure

requires rigorous anhydrous conditions and careful temperature control to ensure high yield

and purity.

Causality of Experimental Design
Directed Ortho-Metalation (DoM): The choice of 2-chloro-3-fluoropyridine as the starting

material is strategic. The pyridine nitrogen directs deprotonation to the C4 position. Lithium

diisopropylamide (LDA) is employed as a strong, non-nucleophilic base to facilitate this

deprotonation at a very low temperature (-78 °C), preventing unwanted side reactions.

Hydroxyl Group Installation: The resulting lithiated intermediate is a potent nucleophile. It is

trapped with an electrophilic boron species, trimethoxyborane, to form a boronate ester.

Subsequent oxidative workup with peracetic acid replaces the boronate group with the

desired hydroxyl group, yielding the final product. This boronation-oxidation sequence is a

reliable and well-established method for introducing hydroxyl groups onto aromatic rings.

Step-by-Step Synthesis Workflow
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Start: 2-Chloro-3-fluoropyridine in Anhydrous THF

Cool to -78 °C

Slowly add Lithium Diisopropylamide (LDA) solution

Stir at -78 °C for 2 hours (Formation of Lithiated Intermediate)

Add Trimethoxyborane

Stir for 2 hours

Add Peracetic Acid

Warm to 0 °C and stir for 1 hour

Quench with Aqueous Sodium Thiosulfate

Workup: Ethyl Acetate Extraction

Purification: Silica Gel Column Chromatography

Product: 2-Chloro-3-fluoropyridin-4-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-3-fluoropyridin-4-ol.
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Detailed Experimental Protocol[3]
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (2.0

mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask

equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a hexane

solution of lithium diisopropylamide (LDA, 2.2 mmol) dropwise, maintaining the internal

temperature below -70 °C.

Anion Formation: Stir the resulting reaction mixture at -78 °C for 2 hours.

Boronation: Add trimethoxyborane (0.48 mL) to the mixture at -78 °C and continue stirring for

an additional 2 hours.

Oxidation: Slowly add peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) to the

reaction flask, ensuring the temperature remains at -78 °C.

Warming and Quenching: After the addition is complete, slowly warm the mixture to 0 °C and

stir for 1 hour. Cool the mixture back to -20 °C and cautiously quench the reaction by adding

an aqueous solution of sodium thiosulfate (0.8 g dissolved in 2 mL of water) dropwise.

Extraction: Extract the reaction mixture with ethyl acetate. Combine the organic phases, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude residue by silica gel column chromatography using a

methanol:dichloromethane eluent (1:19 ratio) to afford 2-chloro-3-fluoro-4-hydroxypyridine as

a white solid (80% yield).

Spectroscopic Characterization
Structural confirmation of the synthesized product is critical. The following data provides a self-

validating system for product identification.
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Analysis Observed Data Interpretation

¹H NMR (d₆-DMSO)

δ 11.86 (br s, 1H, OH), 7.89 (d,

J = 5.3 Hz, 1H, C6-H), 6.95 (t,

J = 5.8 Hz, 1H, C5-H)

The broad singlet at 11.86

ppm is characteristic of the

acidic hydroxyl proton. The

doublet and triplet correspond

to the two coupled protons on

the pyridine ring.

¹⁹F NMR (d₆-DMSO) δ 141.29 (s)

A singlet in the ¹⁹F NMR

spectrum confirms the

presence of a single fluorine

atom on the pyridine ring.

ESI-MS m/z 148 (M+1)⁺

The mass-to-charge ratio

corresponds to the protonated

molecular ion of the target

compound, confirming its

molecular weight.

Data sourced from ChemicalBook.[3]

Reactivity and Synthetic Potential
2-Chloro-3-fluoropyridin-4-ol is a trifunctional scaffold, offering multiple avenues for synthetic

elaboration, making it a highly valuable building block in drug discovery programs.

O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a

variety of side chains or linking groups.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated

towards SₙAr by the electron-withdrawing nature of the pyridine nitrogen and the adjacent

fluorine atom. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds,

enabling the construction of complex biaryl or amino-pyridine structures.
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Electrophilic Substitution: While the pyridine ring is generally electron-deficient, the activating

effect of the hydroxyl group may allow for selective electrophilic substitution at the C5

position under specific conditions.

Potential Reaction Sites

N
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At Hydroxyl
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Key reaction sites on the 2-Chloro-3-fluoropyridin-4-ol scaffold.

Click to download full resolution via product page

Caption: Key reaction sites on the 2-Chloro-3-fluoropyridin-4-ol scaffold.

Safety and Handling
As a halogenated aromatic compound, 2-Chloro-3-fluoropyridin-4-ol requires careful

handling to minimize exposure. While a specific Safety Data Sheet (SDS) is not widely

available, data from structurally related compounds like 2-chloro-4-fluoropyridine and other

halogenated pyridines can inform best practices.[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.[5][7]

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after

handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.[5]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

[6]

Conclusion
2-Chloro-3-fluoropyridin-4-ol is a chemical intermediate with significant potential for the

synthesis of complex molecules, particularly in the pharmaceutical industry. Its value is defined

by its three distinct functional groups, which can be selectively manipulated to build diverse

molecular architectures. A thorough understanding of its keto-enol tautomerism is essential for

predictable reactivity and accurate analysis. The synthetic protocol outlined herein provides a

reliable method for its preparation, opening the door for its broader use in research and

development. As with all laboratory chemicals, adherence to strict safety protocols is

paramount during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1473780#chemical-properties-of-2-chloro-3-
fluoropyridin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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